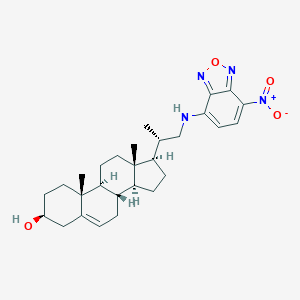

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-

Übersicht

Beschreibung

22-NBD-Cholesterin, auch bekannt als 22-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol, ist ein fluoreszierendes Analogon von Cholesterin. Diese Verbindung enthält eine fluoreszierende Nitrobenzoxadiazol-Gruppe, wodurch sie zu einem umgebungsempfindlichen Sondenmolekül wird, das sich im Inneren der Membran lokalisiert. Es ist besonders nützlich für die Untersuchung von Lipidtransportprozessen und Lipid-Protein-Interaktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 22-NBD-Cholesterin beinhaltet die Einführung einer Nitrobenzoxadiazol-Gruppe in das Cholesterinmolekül. Die Reaktion beginnt typischerweise mit Cholesterin, das einer Reihe von chemischen Transformationen unterzogen wird, um die fluoreszierende Einheit einzuführen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Chloroform oder Acetonitril, um die Reaktanten zu lösen und die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 22-NBD-Cholesterin nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen zur Überwachung der Konsistenz des Produkts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 22-NBD Cholesterol involves the introduction of a nitrobenzoxadiazole group to the cholesterol molecule. The reaction typically starts with cholesterol, which undergoes a series of chemical transformations to introduce the fluorescent moiety. The reaction conditions often involve the use of organic solvents such as chloroform or acetonitrile to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 22-NBD Cholesterol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

22-NBD-Cholesterin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit 22-NBD-Cholesterin verwendet werden, sind organische Lösungsmittel wie Chloroform und Acetonitril sowie bestimmte Enzyme wie Cholesterinoxidase. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und pH-Werte, um eine optimale Enzymaktivität und Reaktionsausbeute zu gewährleisten .

Hauptprodukte

Das Hauptprodukt, das aus der enzymatischen Umwandlung von 22-NBD-Cholesterin durch Cholesterinoxidase entsteht, ist 22-NBD-Cholestenon. Dieses Produkt behält die fluoreszierenden Eigenschaften der ursprünglichen Verbindung, was es für weitere Studien und Anwendungen nützlich macht .

Wissenschaftliche Forschungsanwendungen

22-NBD-Cholesterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen umfassen:

Studien zum Lipidtransport: 22-NBD-Cholesterin wird als Sonde verwendet, um den Transport und die Verteilung von Lipiden innerhalb von Zellen zu untersuchen.

Protein-Lipid-Interaktionen: Die Verbindung wird auch verwendet, um Interaktionen zwischen Lipiden und Proteinen zu untersuchen.

Cholesterinstoffwechsel: In der medizinischen Forschung wird 22-NBD-Cholesterin verwendet, um den Cholesterinstoffwechsel und seine Rolle bei Krankheiten wie Arteriosklerose und chronischer Nierenerkrankung zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 22-NBD-Cholesterin beinhaltet seine Wechselwirkung mit Zellmembranen und Enzymen. Die fluoreszierende Einheit ermöglicht es ihm, sich in das Innere der Membran zu integrieren, wo es mit verschiedenen Proteinen und Enzymen interagieren kann, die am Lipidtransport und -stoffwechsel beteiligt sind. Zum Beispiel beinhaltet seine Interaktion mit Cholesterinoxidase die Bindung an das aktive Zentrum des Enzyms, wodurch die Umwandlung in 22-NBD-Cholestenon erleichtert wird .

Wirkmechanismus

The mechanism of action of 22-NBD Cholesterol involves its interaction with cellular membranes and enzymes. The fluorescent moiety allows it to integrate into the membrane’s interior, where it can interact with various proteins and enzymes involved in lipid transport and metabolism. For example, its interaction with cholesterol-oxidase involves binding to the enzyme’s active center, facilitating the transformation into 22-NBD-cholestenone .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die 22-NBD-Cholesterin ähnlich sind, sind:

20α-Hydroxycholesterin: Ein weiteres Cholesterinanalogon, das in Studien zum Lipidtransport verwendet wird.

U18666A: Eine Verbindung, die Cholesterintransportproteine inhibiert.

BODIPY-Cholesterin: Ein fluoreszierendes Cholesterinanalogon, das für ähnliche Anwendungen verwendet wird.

Eindeutigkeit

Was 22-NBD-Cholesterin von diesen ähnlichen Verbindungen abhebt, sind seine spezifischen fluoreszierenden Eigenschaften, die es hochempfindlich für Umgebungsänderungen innerhalb der Membran machen. Diese Empfindlichkeit ermöglicht präzisere und detailliertere Studien zum Lipidtransport und zu Protein-Lipid-Interaktionen .

Biologische Aktivität

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)- is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H35N3O

- Molecular Weight : 317.5 g/mol

- CAS Number : 5035-10-9

The presence of the nitrobenzofurazan moiety is significant as it often contributes to the biological activity of compounds through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the use of phosphorous oxychloride (POCl₃) followed by hydrogenation processes and subsequent reactions with bases such as potassium hydroxide (KOH) to yield the desired product .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to Pregn-5-en-3-ol exhibit significant anticancer properties. For instance, a series of 3-hydroxy derivatives have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29 . The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Pregn-5-en derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives displayed potent trichomonacidal activity against Trichomonas vaginalis, with effective concentrations as low as 10 µg/mL .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. For example, the inhibition of neuronal nitric oxide synthase by nitroindazole derivatives has been linked to reduced neurotoxicity in methamphetamine models . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study involving a series of nitroindazole derivatives highlighted their effectiveness against cancer cell lines. Compounds showed selective cytotoxicity at lower doses with minimal effects on normal cells .

- Neuroprotection : Research indicated that Pregn-5-en derivatives could protect against neurotoxicity induced by methamphetamine through modulation of nitric oxide pathways .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWLXTLRGQWGPC-XIWKFBMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78949-95-8 | |

| Record name | N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.